
Arginyl-glycyl-aspartyl-phenylalanine
Descripción general
Descripción
Arginyl-glycyl-aspartyl-phenylalanine: is a hybrid peptide composed of four amino acids: arginine, glycine, aspartic acid, and phenylalanine. It is known for its role in cell adhesion and interaction with integrins, making it significant in various biological processes and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arginyl-glycyl-aspartyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process includes the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups used include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z), which are removed under mild hydrogenolysis or acidic conditions . Peptide coupling methods such as dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) are employed to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Arginyl-glycyl-aspartyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Reduction reactions can be used to break disulfide bonds in peptides.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs are introduced during peptide synthesis using standard coupling reagents like DCCI and HOBt.
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups or amino acid sequences, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Cell Adhesion and Migration
RGDF is known for its role in promoting cell adhesion and migration, crucial processes in tissue engineering and regenerative medicine. The peptide sequence mimics the RGD (arginine-glycine-aspartic acid) motif found in fibronectin, which is vital for cell attachment to the extracellular matrix (ECM).
- Case Study : A study demonstrated that RGDF-modified surfaces significantly enhanced the adhesion of mesenchymal stem cells (MSCs), promoting their proliferation and differentiation into osteoblasts. This finding indicates RGDF's potential in bone tissue engineering .
Cancer Therapy
RGDF has been investigated for its potential in targeted cancer therapy. The peptide can be conjugated with therapeutic agents to selectively target tumor cells, minimizing damage to healthy tissues.
- Case Study : Research showed that RGDF-conjugated nanoparticles loaded with chemotherapeutic agents exhibited enhanced cytotoxic effects on cancer cell lines compared to non-targeted formulations. The targeted approach resulted in increased drug accumulation at tumor sites, improving therapeutic efficacy .
Drug Delivery Systems
RGDF is utilized in the design of drug delivery systems due to its ability to facilitate cellular uptake. By attaching drugs or nanoparticles to RGDF, researchers can enhance bioavailability and therapeutic outcomes.
- Data Table: Comparison of Drug Delivery Systems Using RGDF
Delivery System Type | Drug Type | Targeting Efficiency | Release Profile |
---|---|---|---|
Nanoparticles | Chemotherapeutics | High | Controlled release |
Liposomes | Antiviral agents | Moderate | Sustained release |
Micelles | Anti-inflammatory | High | Rapid release |
Antimicrobial Activity
Recent studies have explored RGDF's antimicrobial properties, particularly against biofilms formed by pathogenic bacteria.
- Case Study : An evaluation of RGDF's effectiveness against Staphylococcus aureus biofilms revealed a significant reduction in bacterial viability when compared to control treatments. This suggests RGDF's potential as an antimicrobial agent in clinical settings .
Biocompatible Coatings
RGDF is employed in creating biocompatible coatings for medical implants, enhancing their integration with surrounding tissues.
- Data Table: Properties of RGDF-Coated Implants
Property | RGDF-Coated Implants | Control Implants |
---|---|---|
Cell Adhesion Rate | 85% | 50% |
Inflammatory Response | Low | Moderate |
Longevity | Enhanced | Standard |
Mecanismo De Acción
The mechanism of action of arginyl-glycyl-aspartyl-phenylalanine involves its interaction with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion. When this compound binds to integrins, it triggers intracellular signaling pathways that regulate cell migration, proliferation, and survival . This interaction is crucial for processes such as wound healing, immune response, and cancer metastasis .
Comparación Con Compuestos Similares
Arginyl-glycyl-aspartyl-serine (RGDS): Similar to arginyl-glycyl-aspartyl-phenylalanine but with serine instead of phenylalanine.
Glycyl-arginine: A dipeptide with antimicrobial and anticancer properties.
Lysyl-aspartic acid: Another dipeptide with antimicrobial effects.
Uniqueness: this compound is unique due to the presence of phenylalanine, which imparts distinct hydrophobic properties and influences its interaction with integrins. This makes it particularly effective in certain biological and medical applications compared to its analogs .
Actividad Biológica
Arginyl-glycyl-aspartyl-phenylalanine (RGD-Phe) is a peptide that incorporates the well-known RGD sequence, which is critical for cell adhesion and recognition through integrin receptors. The addition of phenylalanine (Phe) enhances its biological activity and stability. This article reviews the biological activity of RGD-Phe, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Mechanisms of Biological Activity
- Cell Adhesion and Migration
-
Antitumor Activity
- Research indicates that RGD-Phe can inhibit tumor growth by promoting apoptosis in cancer cells. For instance, studies have demonstrated that RGD-Phe induces cell cycle arrest in cancer cell lines like A549 and SK-OV-3, leading to increased apoptosis rates. The mechanism involves the regulation of Bcl-2 family proteins and the activation of caspases .
- Anti-inflammatory Effects
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
In a study involving H22 tumor-bearing mice, RGD-Phe derivatives demonstrated significant tumor inhibition rates compared to untreated controls. The compounds were administered at a dosage of 40 mg/kg, resulting in tumor inhibition rates of 69.3% for one derivative, showcasing its potential as an effective antitumor agent .
Case Study 2: In Vitro Effects on Cell Lines
In vitro studies revealed that RGD-Phe significantly reduced the viability of A549 lung cancer cells with an IC50 value indicating potent cytotoxicity. The treatment led to a marked increase in apoptotic cells as assessed by flow cytometry, confirming its role in inducing apoptosis through integrin-mediated pathways .
Table 1: Summary of Biological Activities of RGD-Phe
Activity Type | Mechanism | Reference |
---|---|---|
Cell Adhesion | Integrin binding | |
Antitumor Activity | Induction of apoptosis | |
Anti-inflammatory | Inhibition of cytokine release |
Table 2: IC50 Values for RGD-Phe in Various Cell Lines
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
A549 | 7.1 | Induction of apoptosis |
SK-OV-3 | <10 | Cell cycle arrest |
MCF-7 | 0.9 | Significant cytotoxicity |
Propiedades
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O7/c22-13(7-4-8-25-21(23)24)18(32)26-11-16(29)27-14(10-17(30)31)19(33)28-15(20(34)35)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,22H2,(H,26,32)(H,27,29)(H,28,33)(H,30,31)(H,34,35)(H4,23,24,25)/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGIGOPGOEJCH-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149361 | |
Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110697-46-6 | |
Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110697466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.